An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole: Properties, Synthesis, and Applications
Abstract
The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile framework for drug design and development. This technical guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-ethoxy-1H-indazole . We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its vast potential as a strategic building block for medicinal chemists. Particular emphasis is placed on the synthetic utility of the bromine and ethoxy substituents, which serve as critical handles for molecular elaboration and property modulation, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their discovery programs.
Introduction: The Strategic Value of the Indazole Core
Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.
4-Bromo-7-ethoxy-1H-indazole emerges as a particularly valuable intermediate for several key reasons:
-
A Versatile Synthetic Handle: The bromine atom at the C4 position is a prime site for post-synthetic modification via modern cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The 7-ethoxy group serves multiple roles. As a lipophilic ether, it can enhance membrane permeability and influence protein-ligand binding.[2][3] Its presence also electronically modifies the aromatic system, impacting the reactivity of other positions on the ring.
-
Vectorial Exploration of Chemical Space: The distinct functionalities at the C4 and C7 positions, combined with the reactive N1-H, provide three orthogonal vectors for chemical elaboration, enabling the rapid generation of diverse compound libraries from a single, advanced core.
This guide will provide a comprehensive overview of this high-value building block, transitioning from its fundamental properties to its practical application in synthesis.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. While specific experimental data for 4-Bromo-7-ethoxy-1H-indazole is not widely published, we can accurately predict its properties based on its constituent functional groups and data from closely related analogs.
Chemical Structure:
Figure 1: Chemical structure of 4-Bromo-7-ethoxy-1H-indazole.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉BrN₂O | - |
| Molecular Weight | 241.09 g/mol | - |
| Monoisotopic Mass | 239.9898 Da | - |
| XLogP3 | ~2.5 - 3.0 | Predicted (Analog-based) |
| Hydrogen Bond Donors | 1 (N1-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (N2, O-ether) | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Predicted (Analog-based) |
| Rotatable Bonds | 1 (ethoxy group) | Structural Analysis |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signature is crucial for reaction monitoring and final product confirmation. The following are the expected spectral characteristics for 4-Bromo-7-ethoxy-1H-indazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the protons at C5 and C6.[4][5] The coupling constant between them would be typical for ortho-coupling (~8-9 Hz). The proton at C3 will likely appear as a singlet further downfield.
-
Ethoxy Protons: A characteristic quartet (2H) around δ 4.0-4.5 ppm and a triplet (3H) around δ 1.4-1.6 ppm will be observed for the -OCH₂CH₃ group.[6][7] The quartet arises from the methylene protons being coupled to the methyl protons, and the triplet from the methyl protons being coupled to the methylene protons.
-
Indazole N-H Proton: A broad singlet, typically appearing far downfield (δ 10.0-13.0 ppm), corresponds to the N1-H proton.[8][9] Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring will appear in the δ 100-150 ppm range. The carbon bearing the bromine (C4) will be shifted, and its intensity may be lower.
-
Ethoxy Carbons: The methylene (-OCH₂) carbon is expected around δ 60-70 ppm, while the methyl (-CH₃) carbon will be upfield, around δ 14-16 ppm.[8]
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ will correspond to the N-H stretching vibration.
-
C-O Stretch: A strong, sharp peak around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, will confirm the aromatic system.
Proposed Synthesis Pathway
Figure 2: Proposed synthetic workflow for 4-Bromo-7-ethoxy-1H-indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Ethoxy-6-methyl-1-nitrobenzene
-
Rationale: This sequence converts the starting aniline into a phenol via a diazonium salt intermediate, which is then etherified. This establishes the required ethoxy group at the future C7 position.
-
Procedure:
-
Dissolve 2-methyl-3-nitroaniline in aqueous sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Add the diazonium salt solution to boiling water to hydrolyze it to 2-methyl-3-nitrophenol.
-
Extract the phenol, and then react it with iodoethane (EtI) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the target ether.
-
Step 2: Synthesis of 3-Ethoxy-2-methylaniline
-
Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the indazole ring.
-
Procedure:
-
Dissolve 2-ethoxy-6-methyl-1-nitrobenzene in ethanol or acetic acid.
-
Add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction until completion, then work up to isolate the aniline product.
-
Step 3 & 4: Acetylation and Bromination
-
Rationale: The aniline is first protected as an acetanilide. This directs the subsequent electrophilic bromination to the position para to the activating amine group (the future C4 position of the indazole).
-
Procedure:
-
React 3-ethoxy-2-methylaniline with acetic anhydride (Ac₂O), optionally with a base like pyridine, to form N-acetyl-3-ethoxy-2-methylaniline.
-
Dissolve the resulting acetanilide in a suitable solvent like acetonitrile or acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to regioselectively brominate the ring, yielding 4-Bromo-N-acetyl-3-ethoxy-2-methylaniline.[13]
-
Step 5: Nitrosation and Indazole Ring Formation
-
Rationale: This is the key ring-forming step. The N-acetyl group is nitrosated, and subsequent intramolecular cyclization with loss of acetic acid yields the stable aromatic indazole ring.
-
Procedure:
-
Dissolve the brominated acetanilide in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0-5 °C and add sodium nitrite (NaNO₂) portion-wise.[10][11]
-
Allow the reaction to stir and warm to room temperature. The reaction proceeds through an N-nitroso intermediate which spontaneously cyclizes.
-
Upon completion, quench the reaction with water and extract the product. Purify via recrystallization or column chromatography to obtain pure 4-Bromo-7-ethoxy-1H-indazole.
-
Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-7-ethoxy-1H-indazole lies in its potential for diversification. The three key reactive sites—the C4-bromo group, the N1-H, and the C3-H—allow for a wide range of follow-on chemistry.
Figure 3: Key reactivity pathways of 4-Bromo-7-ethoxy-1H-indazole.
Palladium-Catalyzed Cross-Coupling at C4
The C-Br bond is an exceptionally useful functional group for building molecular complexity. The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is well-established and generally proceeds under mild conditions.[14][15]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces new C(sp²)-C(sp²) bonds. This is one of the most widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors and other drug classes.[16][17]
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures. These can serve as rigid linkers or be further elaborated, for instance, via click chemistry or reduction.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, amides, or carbamates. This is a powerful tool for introducing key hydrogen-bond donors and acceptors.
Self-Validating Protocol Insight: The successful execution of these coupling reactions provides inherent validation of the starting material's structure. For instance, a successful Suzuki coupling that incorporates a new aromatic ring, confirmed by NMR and MS, simultaneously confirms the presence and location of the bromine atom on the original indazole core.
Functionalization at the N1 Position
The acidic proton on the N1 nitrogen can be readily removed by a base, allowing for subsequent alkylation or arylation.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) yields N1-alkylated indazoles.
-
N-Arylation: Copper or palladium-catalyzed conditions can be used to couple aryl halides at the N1 position.
Causality in Experimental Choice: The choice of substituent at the N1 position is a critical decision in drug design. Small alkyl groups can block metabolic degradation at this site and fill small hydrophobic pockets in a binding site. Larger aryl or substituted benzyl groups can be used to probe larger regions of a target protein or to drastically alter the solubility and pharmacokinetic properties of the molecule.
Applications in Drug Discovery
Indazole-based compounds are prevalent in modern pharmaceuticals. The 4-Bromo-7-ethoxy-1H-indazole scaffold is an ideal starting point for developing novel therapeutics targeting a range of diseases.
-
Kinase Inhibitors: Many approved kinase inhibitors feature a substituted indazole core that acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The N1 and N2 atoms of the pyrazole ring mimic the purine scaffold of ATP. The substituents at C4 and C7 can be tailored to achieve potency and selectivity for specific kinases.
-
SERDs and Other Nuclear Receptor Modulators: Substituted indazoles have been identified as orally bioavailable selective estrogen receptor degraders (SERDs) for treating breast cancer.[1] The core provides a rigid scaffold from which vectors can be projected to interact with key residues in the ligand-binding domain.
-
Anti-Infective and Anti-Inflammatory Agents: The indazole nucleus is found in compounds with a wide array of other activities, and this scaffold provides a proven starting point for lead optimization campaigns.[1]
The utility of 4-Bromo-7-ethoxy-1H-indazole lies in its ability to serve as a platform for library synthesis. A single batch of this intermediate can be rapidly diversified at the C4 and N1 positions, allowing for a parallel synthesis approach to quickly generate hundreds of analogs for high-throughput screening and SAR exploration.
Conclusion
4-Bromo-7-ethoxy-1H-indazole represents a strategically designed and highly valuable building block for contemporary drug discovery. While not widely available commercially, its synthesis is achievable through a logical and scalable chemical sequence. Its key chemical properties—most notably the synthetically versatile C4-bromine atom and the property-modulating C7-ethoxy group—provide medicinal chemists with powerful tools to construct and optimize novel therapeutic agents. This guide has provided a comprehensive technical overview, from predicted physicochemical and spectral properties to a detailed synthetic blueprint and a discussion of its reactivity, thereby equipping research and development professionals with the foundational knowledge required to exploit this potent heterocyclic scaffold.
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